molecular formula C19H17Cl2N3O B2497945 4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-85-7

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2497945
CAS No.: 1323621-85-7
M. Wt: 374.27
InChI Key: NDFMSZXRVSUWQQ-UHFFFAOYSA-N
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Description

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chlorobenzyl group, an ethoxy group, and a carbonitrile group. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.

    Addition of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where the quinoline derivative is treated with a cyanating agent like potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Products include quinoline derivatives with aldehyde or carboxylic acid groups.

    Reduction: Products include amine or aldehyde derivatives of the quinoline compound.

    Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((3-Chlorobenzyl)amino)-6-methoxyquinoline-3-carbonitrile
  • **4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carboxamide
  • **4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-sulfonamide

Uniqueness

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]-6-ethoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O.ClH/c1-2-24-16-6-7-18-17(9-16)19(14(10-21)12-22-18)23-11-13-4-3-5-15(20)8-13;/h3-9,12H,2,11H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMSZXRVSUWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NCC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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